molecular formula C20H19F3N4O2S B3405545 N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide CAS No. 1396629-80-3

N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide

Cat. No.: B3405545
CAS No.: 1396629-80-3
M. Wt: 436.5
InChI Key: OSCDFHOYUFXDKL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a synthetic small molecule designed for preclinical research, featuring a benzothiazole core linked to a 2-methoxyphenyl group via a piperazine-carboxamide bridge. This structure incorporates key pharmacophores known for bioactive properties, particularly the benzothiazole scaffold, which is recognized for its broad pharmacological potential and significance in developing therapeutic agents . The compound's specific research applications are derived from its distinct molecular architecture. The 2-methoxyphenylpiperazine moiety is a feature present in compounds studied for their high affinity and selectivity for neurology-related protein targets, suggesting its value in neuropharmacological research . Furthermore, benzothiazole derivatives demonstrate a remarkable range of biological activities and have shown potent and selective efficacy against various cancer cell lines in experimental models, indicating potential applications in oncology research . The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability. This complex structure makes it a valuable chemical tool for researchers investigating signal transduction pathways, receptor-ligand interactions, and cellular proliferation mechanisms. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c1-29-15-7-3-2-6-14(15)24-18(28)26-9-11-27(12-10-26)19-25-17-13(20(21,22)23)5-4-8-16(17)30-19/h2-8H,9-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCDFHOYUFXDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Linkage: This step typically involves the reaction of the piperazine derivative with a carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Mechanistic Insights
6M HCl, reflux, 8–12 hours N-(2-Methoxyphenyl)piperazine-1-carboxylic acidAcid-catalyzed nucleophilic attack at the carbonyl carbon, cleaving the C–N bond.
NaOH (2M), 70°C, 4 hours Sodium salt of the carboxylic acidBase-mediated saponification, forming a carboxylate intermediate.

Key Observations :

  • Hydrolysis rates depend on steric hindrance and electronic effects from the trifluoromethylbenzothiazole group .

  • The reaction is reversible under mild conditions but proceeds irreversibly in strong acidic/basic environments .

Acylation and Alkylation of the Piperazine Ring

The secondary amines in the piperazine ring react with electrophilic agents.

Reagent Product Conditions
Acetyl chlorideN-Acetylated piperazine derivativeCH₂Cl₂, 0°C, 2 hours
Ethyl chloroacetateN-(Ethoxycarbonylmethyl)piperazine adductK₂CO₃, acetone, RT, 6 hours
Benzyl bromideQuaternary ammonium saltDMF, 60°C, 12 hours

Key Observations :

  • Acylation occurs preferentially at the less hindered piperazine nitrogen .

  • Alkylation with bulky groups (e.g., benzyl) may reduce solubility due to increased hydrophobicity .

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole core exhibits limited reactivity due to electron-withdrawing effects of the trifluoromethyl group.

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0°C, 1 hour Low yield; meta-substitution observed
BrominationBr₂/FeBr₃, CHCl₃, RT, 4 hours No reaction under mild conditions

Key Observations :

  • The trifluoromethyl group strongly deactivates the benzothiazole ring, suppressing electrophilic substitution .

  • Harsh conditions risk decomposition of the piperazine-carboxamide linkage .

Stability Under Oxidative and Reductive Conditions

Condition Effect Evidence from Analogs
H₂O₂ (3%), RT, 24 hoursOxidation of thiazole sulfur to sulfoxideObserved in analogous benzothiazoles
NaBH₄, MeOH, 0°C, 2 hoursNo reduction of carboxamide or thiazoleConfirmed via TLC/HPLC

Key Insights :

  • The compound is stable to common reductants but susceptible to oxidation at the sulfur atom .

Metal Coordination Behavior

The nitrogen-rich structure allows coordination with transition metals, though direct data is limited.

Metal Ion Proposed Binding Site Potential Application
Cu(II)Piperazine N-atoms and thiazole SCatalytic or antimicrobial activity
Pd(II)Carboxamide oxygen and piperazineCross-coupling catalysis

Caution : Metal coordination may alter pharmacological properties or induce precipitation .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies suggest that benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for the development of new antimicrobial agents .
  • Neuroprotective Effects : Emerging research indicates that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The specific interactions of this compound with neural pathways are still under investigation.

Biological Research

  • Enzyme Inhibition : this compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to various diseases. For instance, studies have suggested that it could inhibit specific enzymes involved in cancer metabolism .
  • Receptor Modulation : The compound's structure allows it to interact with various receptors in the body, potentially modulating their activity. This receptor-binding capability could be leveraged for therapeutic purposes in conditions such as depression or anxiety disorders .

Materials Science

The unique chemical properties of this compound make it an interesting candidate for developing advanced materials. Its potential applications include:

  • Polymer Development : The compound can serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties due to the presence of the trifluoromethyl group .
  • Coatings : Its chemical stability and resistance to environmental factors make it suitable for use in protective coatings, which can be applied in various industrial applications.

Case Study 1: Anticancer Activity

A study published in 2023 explored the anticancer effects of similar benzothiazole derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting that this compound may exhibit similar effects .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested various benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed significant inhibitory effects on bacterial growth, indicating potential therapeutic applications for this compound in treating infections .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzothiazole ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamides with Heterocyclic Substituents

A. Quinazolinone-Based Analogues (A2–A6, ) Compounds A2–A6 (e.g., A2: N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) replace the benzothiazole with a 4-oxo-quinazoline ring. Key comparisons:

  • Synthetic Yields : 45–57% for A2–A6 vs. unspecified for the target compound.
  • Biological Relevance: Quinazolinones are associated with kinase inhibition (e.g., EGFR), while benzothiazoles are linked to antimicrobial and antitumor activity .

B. Thiophene- and Trifluoromethylphenyl-Substituted Piperazines (Compound 18, )
Compound 18 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) shares the CF₃ group but replaces benzothiazole with thiophene. Key differences:

  • Electronic Effects : Thiophene’s electron-rich nature may reduce binding affinity compared to benzothiazole’s electron-deficient aromatic system.
  • Linker Flexibility : A ketone linker in Compound 18 vs. a rigid carboxamide in the target compound may influence conformational stability .

Piperazine Derivatives with Methoxyphenyl Groups

A. Serotonin Receptor Antagonists (p-MPPI and p-MPPF, )
These compounds (e.g., p-MPPI : 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) feature a 2-methoxyphenyl group linked to piperazine but lack the benzothiazole moiety. Key pharmacological

  • ID₅₀ Values : 3–5 mg/kg (in vivo antagonism of 5-HT₁ₐ receptors), suggesting high potency.
  • Structural Impact : The iodobenzamido group in p-MPPI enhances receptor binding affinity compared to the benzothiazole-CF₃ group in the target compound .

B. Dopamine D₃-Selective Ligands ()
N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides demonstrate >1,000-fold selectivity for D₃ over D₂ receptors. Critical structural differences:

  • Linker Importance : The carboxamide group in these compounds is essential for D₃ selectivity; its absence reduces binding affinity by >100-fold.
  • Substituent Effects : The 2-methoxyphenyl group in both these ligands and the target compound may contribute to receptor subtype specificity .

Trifluoromethyl-Substituted Analogues

A. Hydrazinecarboxamides ()
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., 2o–2q ) share the CF₃ group but lack the piperazine-benzothiazole framework. Key

  • Melting Points: 178–196°C, comparable to quinazolinone derivatives.
  • Synthetic Routes : Method A (alkylation) vs. Method B (acylhydrazine formation), differing from the target compound’s likely multi-step synthesis .

B. Kinase Inhibitors (Dasatinib, ) Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide) shares a piperazine-carboxamide core but replaces benzothiazole with a thiazole-pyrimidine system.

  • Bioactivity: Subnanomolar inhibition of Src kinases, highlighting the importance of heterocyclic diversity in target engagement .

Biological Activity

N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. Understanding its mechanisms of action and biological effects is crucial for evaluating its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : Achieved through cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents like trifluoromethyl iodide.
  • Attachment of the Piperazine Ring : Conducted via nucleophilic substitution reactions.
  • Formation of the Carboxamide Linkage : Involves reaction with a carboxylic acid or its derivative under amide bond-forming conditions.

Structural Formula

The structural formula can be represented as follows:

N 2 methoxyphenyl 4 4 trifluoromethyl 1 3 benzothiazol 2 yl piperazine 1 carboxamide\text{N 2 methoxyphenyl 4 4 trifluoromethyl 1 3 benzothiazol 2 yl piperazine 1 carboxamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to receptors, modulating their activity and influencing physiological responses.
  • Cellular Signaling : The compound could interfere with signaling pathways, leading to changes in cell behavior such as apoptosis or proliferation .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Mechanism
MCF-715.63Induces apoptosis via p53 pathway activation
U-93710.38Inhibits cell proliferation
A54912.5Modulates apoptosis and cell cycle regulation

These findings suggest that this compound exhibits significant potential as an anticancer agent .

Case Studies

In a comparative study involving various piperazine derivatives, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study highlighted:

  • Dose-dependent Effects : Higher concentrations resulted in increased apoptosis rates in treated cells.
  • Mechanistic Insights : Flow cytometry assays indicated that the compound activates caspase pathways leading to programmed cell death.

This evidence supports the compound's role as a promising candidate for further development in cancer therapy .

Q & A

Q. What statistical methods are used to analyze dose-response curves in cytotoxicity assays?

  • Four-Parameter Logistic Model : Prism GraphPad calculates EC50_{50} and Hill coefficients (R2^2 > 0.95) ().
  • ANOVA with Tukey’s Test : Identifies significance (p < 0.05) between compound variants ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide

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